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Chemical structure and properties of ZK-90055 hydrochloride

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Compound of Interest

Compound Name: ZK-90055 hydrochloride

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ZK-90055 Hydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK-90055 hydrochloride is a selective β2-adrenergic receptor agonist that was under investigation as a potential treatment for asthma.[1][2] Developed with a "soft drug" design philosophy, it features a hydrolysable ester group within its indole structure, intended to allow for localized action in the lungs with rapid systemic inactivation, thereby minimizing side effects. [1] Although its clinical development was discontinued before reaching trials, the pharmacological profile of ZK-90055 remains of interest to researchers in the field of adrenergic receptor pharmacology and drug design. This document provides a comprehensive overview of the chemical structure and known properties of **ZK-90055** hydrochloride, alongside illustrative experimental protocols and data relevant to its characterization.

Chemical Structure and Physicochemical Properties

ZK-90055 is an indole derivative. The hydrochloride salt form enhances its solubility and stability for formulation purposes.

Chemical Name: Methyl 1-(tert-butylamino)-2-hydroxypropyl)-5-hydroxy-1H-indole-3-carboxylate hydrochloride



Molecular Formula: C₁₆H₂₃ClN₂O₄[3]

Molecular Weight: 342.82 g/mol [4]

CAS Number: 84638-81-3[3]

Chemical Structure:

Property	Value	Source
Molecular Formula	C16H23CIN2O4	[3]
Molecular Weight	342.82 g/mol	[4]
CAS Number	84638-81-3	[3]
Appearance	Solid powder	[5]
Storage Conditions	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[5]

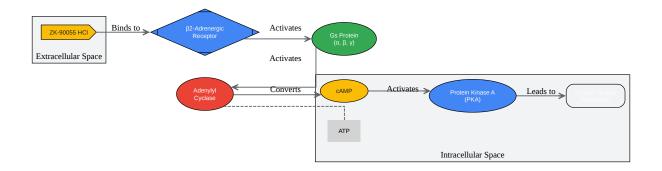
Mechanism of Action and Pharmacological Profile

ZK-90055 hydrochloride is a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[6] The activation of this receptor is a cornerstone of bronchodilator therapy in asthma.

Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist like ZK-90055 initiates a well-characterized signaling cascade. The receptor couples to the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation in the airways.[7][8][9]





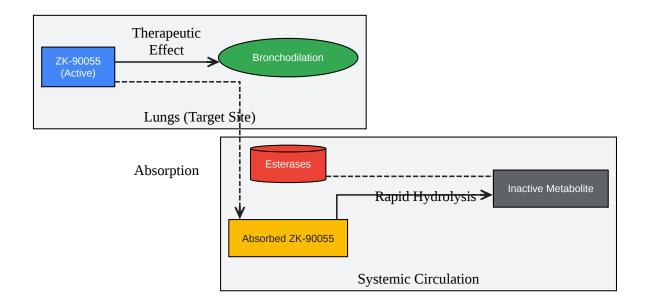
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β2-Adrenergic Receptor Signaling Pathway.

"Soft Drug" Concept

ZK-90055 was designed as a "soft drug," a pharmacologically active compound that undergoes predictable and controlled metabolism to inactive and non-toxic metabolites after exerting its therapeutic effect at the target site.[1] In the case of ZK-90055, the indole ester linkage is susceptible to hydrolysis by esterases, which are abundant in the systemic circulation. This design aims to confine the drug's activity to the lungs following inhalation, with any absorbed drug being rapidly inactivated, thus reducing the potential for systemic side effects such as tremors and cardiovascular effects commonly associated with β 2-agonists.





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Soft Drug Inactivation Pathway.

Quantitative Pharmacological Data

Specific quantitative data for the binding affinity (Ki) and functional potency (EC50) of **ZK-90055 hydrochloride** are not readily available in the public domain, likely due to the discontinuation of its development. The primary literature from its initial investigation would contain this information but is not broadly accessible. The following table presents illustrative data that would be expected for a potent and selective β 2-adrenergic agonist, based on values for similar compounds.



Parameter	Illustrative Value	Description
Binding Affinity (Ki)		
vs. β2-Adrenergic Receptor	1 - 10 nM	Concentration of ZK-90055 required to occupy 50% of the β2-adrenergic receptors in a radioligand binding assay. A lower Ki indicates higher binding affinity.
vs. β1-Adrenergic Receptor	> 1000 nM	A significantly higher Ki for the β1 receptor would indicate high selectivity for the β2 subtype, which is desirable to minimize cardiac side effects.
Functional Potency (EC50)		
cAMP Accumulation	5 - 50 nM	Concentration of ZK-90055 that produces 50% of the maximal functional response (e.g., cAMP production) in a cell-based assay. A lower EC50 indicates higher potency.

Experimental Protocols

The characterization of a β 2-adrenergic agonist like **ZK-90055 hydrochloride** would involve a series of in vitro assays to determine its binding affinity, functional potency, and selectivity. The following are detailed, representative protocols for these key experiments.

Radioligand Binding Assay for Determination of Binding Affinity (Ki)

This assay measures the ability of ZK-90055 to displace a known radiolabeled ligand from the β 2-adrenergic receptor.



Objective: To determine the binding affinity (Ki) of **ZK-90055 hydrochloride** for the human β2-adrenergic receptor.

Materials:

- Cell membranes from a cell line overexpressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).
- Radioligand: [3H]-dihydroalprenolol (DHA) or [1251]-cyanopindolol (CYP).
- Non-specific binding control: Propranolol (a non-selective β-antagonist).
- Test compound: **ZK-90055 hydrochloride**, serially diluted.
- Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
- 96-well filter plates with glass fiber filters.
- Scintillation fluid and a scintillation counter.

Methodology:

- Membrane Preparation: Homogenize cells expressing the β2-receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
- Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 10-20 μg of protein per well), a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of ZK-90055 hydrochloride.
- Controls:
 - Total Binding: Membranes and radioligand only.
 - $\circ\,$ Non-specific Binding: Membranes, radioligand, and a high concentration of propranolol (e.g., 10 $\mu\text{M}).$



- Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding = Total binding Non-specific binding.
 - Plot the percentage of specific binding against the log concentration of ZK-90055.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of ZK-90055 that inhibits 50% of the specific radioligand binding).
 - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for Determination of Functional Potency (EC50)

This functional assay measures the ability of ZK-90055 to stimulate the production of the second messenger cAMP.[7][8][9]

Objective: To determine the functional potency (EC50) of **ZK-90055 hydrochloride** in stimulating cAMP production.

Materials:

- A whole-cell system, typically a cell line (e.g., HEK293) stably expressing the human β2adrenergic receptor.
- Test compound: ZK-90055 hydrochloride, serially diluted.
- Positive control: Isoproterenol (a non-selective β-agonist).

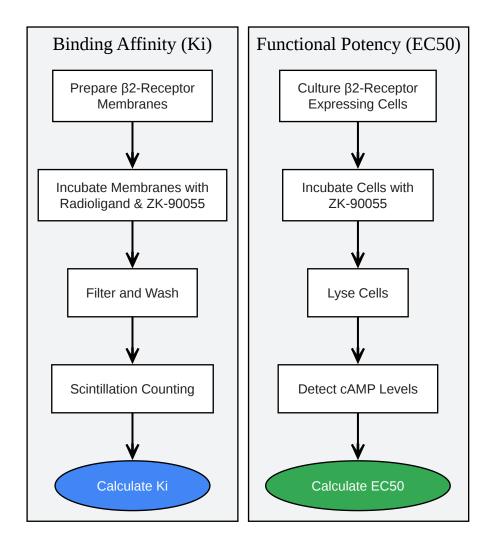


- Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Cell lysis buffer.
- cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay formats).

Methodology:

- Cell Culture: Plate the cells in 96- or 384-well plates and grow to a suitable confluency.
- Pre-treatment: Aspirate the culture medium and pre-incubate the cells with a PDE inhibitor in a suitable buffer (e.g., HBSS) for a short period (e.g., 15-30 minutes) at 37°C.
- Compound Addition: Add varying concentrations of ZK-90055 hydrochloride or isoproterenol to the wells. Incubate for a defined period (e.g., 30 minutes) at 37°C.
- Cell Lysis: Terminate the stimulation by aspirating the buffer and adding the cell lysis buffer provided with the cAMP detection kit.
- cAMP Quantification: Follow the manufacturer's protocol for the cAMP detection kit to measure the amount of cAMP in each well lysate.
- Data Analysis:
 - Generate a standard curve for cAMP concentration.
 - Plot the measured cAMP concentration against the log concentration of ZK-90055.
 - Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of ZK-90055 that elicits 50% of the maximal response) and the Emax (the maximum effect).





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Workflow for In Vitro Characterization.

Conclusion

ZK-90055 hydrochloride represents an interesting case study in rational drug design, specifically the application of the "soft drug" concept to $\beta 2$ -adrenergic agonists for the treatment of asthma. While its development was halted, its chemical structure and pharmacological basis remain relevant for medicinal chemists and pharmacologists. The lack of publicly available, detailed quantitative data necessitates the use of standardized, illustrative protocols for its characterization, as outlined in this document. These methodologies provide a robust framework for the evaluation of this and similar compounds, contributing to the broader understanding of adrenergic receptor pharmacology.



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